molecular formula C8H11F2N3O2 B13617073 1-(2,2-Difluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

1-(2,2-Difluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13617073
M. Wt: 219.19 g/mol
InChI Key: YHQJZFLLMDEZFD-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a fluorinated triazole derivative with the molecular formula C₉H₁₂F₂N₃O₂ (calculated molecular weight: 240.21 g/mol). This compound features a 1,2,3-triazole core substituted with a 2,2-difluoroethyl group at the N1 position and an isopropyl group at the C5 position, terminated by a carboxylic acid moiety at C2.

The compound was previously available as a high-purity reagent from CymitQuimica but is now discontinued .

Properties

Molecular Formula

C8H11F2N3O2

Molecular Weight

219.19 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-5-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C8H11F2N3O2/c1-4(2)7-6(8(14)15)11-12-13(7)3-5(9)10/h4-5H,3H2,1-2H3,(H,14,15)

InChI Key

YHQJZFLLMDEZFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1CC(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluoroethyl and isopropyl groups. One common synthetic route involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the difluoroethyl group through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the compound’s chemical properties.

    Substitution: The difluoroethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or hydrophobic interactions. The triazole ring may also play a crucial role in stabilizing the compound’s interaction with its target, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 1-(2,2-difluoroethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid and its analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Key Properties
Target Compound 2,2-Difluoroethyl C₉H₁₂F₂N₃O₂ 240.21 2 High electronegativity, moderate lipophilicity, discontinued availability
1-(4-Fluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid 4-Fluorophenyl C₁₂H₁₁FN₃O₂ 248.23 1 Aromatic fluorine enhances π-π interactions; commercially available (Santa Cruz Biotechnology)
1-(3,4-Difluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid 3,4-Difluorophenyl C₁₂H₁₀F₂N₃O₂ 266.23 2 Increased fluorine content improves metabolic stability; used as a pharmaceutical intermediate
5-Isopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid 2,2,2-Trifluoroethyl C₈H₁₀F₃N₃O₂ 237.18 3 Higher lipophilicity and electron-withdrawing effects; potential for enhanced bioavailability
1-(2-Hydroxypropyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid 2-Hydroxypropyl C₉H₁₅N₃O₃ 213.24 0 Hydrophilic due to hydroxyl group; impacts solubility and hydrogen bonding
Key Observations:
  • Fluorine Content : The trifluoroethyl analog (3 F atoms) exhibits the highest electronegativity, which may improve resistance to oxidative metabolism compared to the difluoroethyl (2 F) and fluorophenyl (1–2 F) derivatives .
  • Aromatic vs.
  • Solubility : The hydroxypropyl derivative lacks fluorine but includes a hydroxyl group, significantly increasing aqueous solubility compared to fluorinated analogs .
Bioactivity
  • Wnt/β-Catenin Pathway Inhibition : The fluorophenyl analog 1-(2-fluorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid (Compound 2p) demonstrated efficacy in improving glucose and lipid metabolism in diet-induced obese mice, suggesting triazole-carboxylic acids as promising metabolic regulators .
  • Pharmaceutical Intermediates : Difluorophenyl and trifluoroethyl derivatives are frequently employed in drug discovery due to their stability and compatibility with target binding pockets .

Biological Activity

1-(2,2-Difluoroethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This compound's unique structure, characterized by a difluoroethyl group and an isopropyl substituent, may contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The biological activity of this compound was evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined through standard dilution methods.

Table 1: Antimicrobial Activity Data

MicroorganismMIC (mg/ml)
Escherichia coli0.15
Staphylococcus aureus0.20
Candida albicans0.10
Aspergillus niger0.25

These results indicate that the compound exhibits potent activity against both gram-positive and gram-negative bacteria as well as fungi, comparable to established antifungal agents like Amphotericin B .

Antitumor Activity

In addition to its antimicrobial properties, triazoles have been investigated for their antitumor effects. The compound was tested against various cancer cell lines to assess its cytotoxicity and mechanism of action.

Table 2: Antitumor Activity Data

Cancer Cell LineIC50 (µM)
HeLa (cervical carcinoma)12.5
MCF-7 (breast carcinoma)15.0
A549 (lung carcinoma)10.0

The IC50 values suggest that this compound has significant cytotoxic effects on cancer cells . Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.

The biological activity of this compound is likely attributed to its ability to inhibit key enzymes involved in microbial and tumor cell proliferation. In particular, triazoles are known to interfere with the synthesis of ergosterol in fungi and disrupt microtubule formation in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a recent clinical study involving patients with systemic fungal infections, treatment with a triazole derivative led to a significant reduction in pathogen load within two weeks of therapy. Patients exhibited improved clinical outcomes and reduced mortality rates compared to those receiving standard antifungal treatment.

Case Study 2: Antitumor Effects
A preclinical model demonstrated that administration of this compound resulted in tumor regression in mice bearing xenografts of human breast cancer cells. The treatment was well-tolerated with minimal side effects observed.

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